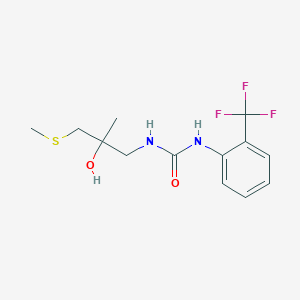
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. It is characterized by the presence of a chloro-substituted phenoxy group, a methoxy group, and an acrylate moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate primarily targets broad-leaf weeds in pasture and cereal crops . It acts as an auxin, which are growth hormones that naturally exist in plants .
Mode of Action
The mode of action of this compound is similar to that of auxins, a type of plant growth hormone . It induces rapid, uncontrolled growth in the target plants, effectively causing them to "grow to death" .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development . By mimicking the action of auxins, it disrupts normal growth patterns and leads to the death of the plant .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed by plants and distributed throughout the plant tissues
Result of Action
The result of the action of this compound is the death of the target plants . By inducing uncontrolled growth, it causes the plants to expend their resources rapidly, leading to their eventual death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the specific characteristics of the soil, the presence of other chemicals or pollutants, and the temperature and humidity conditions
Biochemical Analysis
Biochemical Properties
It is structurally similar to MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone
Cellular Effects
The cellular effects of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate are currently unknown. Given its structural similarity to MCPA, it might influence cell function in a similar manner. MCPA selectively controls broad-leaf weeds in pasture and cereal crops by disrupting normal plant growth
Molecular Mechanism
MCPA, a structurally similar compound, exerts its effects by acting as an auxin, disrupting normal plant growth
Metabolic Pathways
MCPA, a structurally similar compound, serves as a growth substrate for certain bacteria , suggesting that this compound might be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate typically involves the reaction of 4-chloro-2-methylphenol with methoxyacrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of methoxyacrylic acid to form the ester linkage . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium or copper can facilitate the esterification reaction, and advanced purification techniques like distillation and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-methylphenoxyacetic acid.
Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanol.
Substitution: Formation of 2-(4-aminomethylphenoxy)-3-methoxyacrylate or 2-(4-thiomethylphenoxy)-3-methoxyacrylate.
Scientific Research Applications
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate can be compared with other phenoxyacetic acid derivatives, such as:
2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structural features but different functional groups.
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP): Another herbicide with a propionic acid moiety instead of an acrylate.
2,4-Dichlorophenoxyacetic acid (2,4-D): A more potent herbicide with two chloro substituents on the phenoxy ring.
The uniqueness of this compound lies in its combination of a chloro-substituted phenoxy group, a methoxy group, and an acrylate moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (E)-2-(4-chloro-2-methylphenoxy)-3-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-8-6-9(13)4-5-10(8)17-11(7-15-2)12(14)16-3/h4-7H,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDNPRYJMYURNF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=COC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O/C(=C/OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2718055.png)
![5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2718057.png)
![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)
![N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2718062.png)
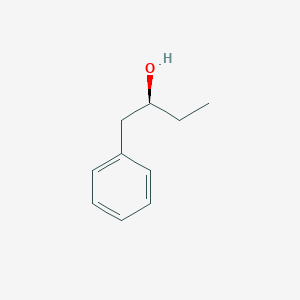
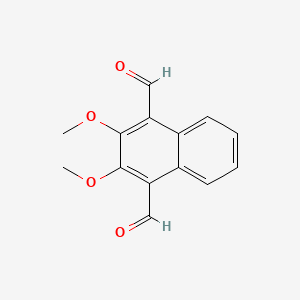
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)

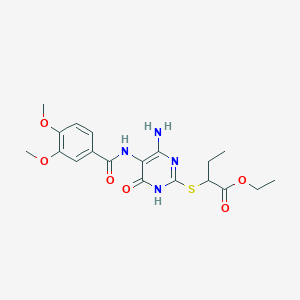
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)
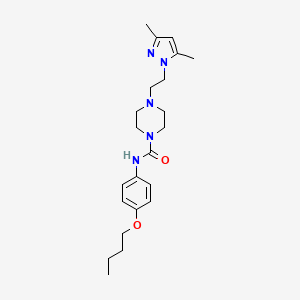
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)
